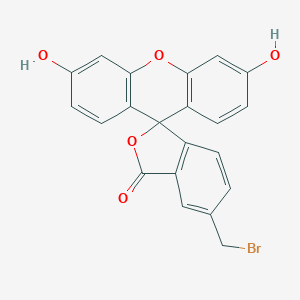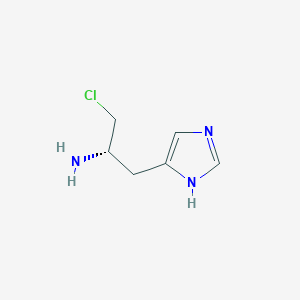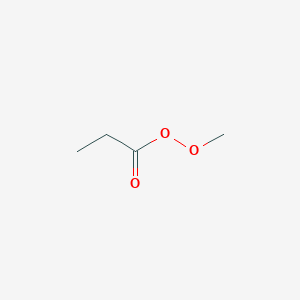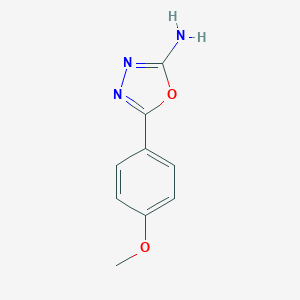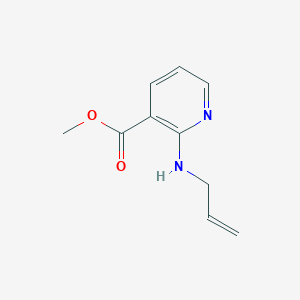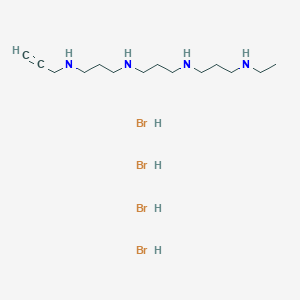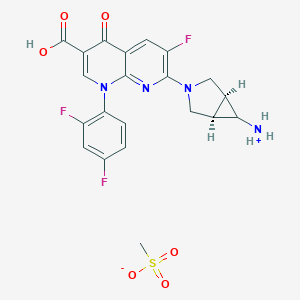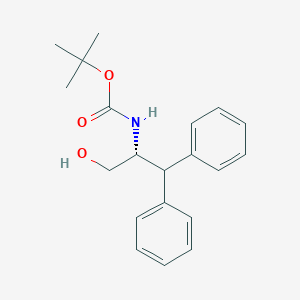
(R)-N-(tert-Butoxycarbonyl)-β-Phenyl-phenylalaninol
Übersicht
Beschreibung
“®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds involving the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis
The Boc group is used in various chemical reactions. For instance, it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Wissenschaftliche Forschungsanwendungen
Synthese von Peptid-basierten Pharmazeutika
Die Verbindung wird häufig bei der Synthese von Peptid-basierten Medikamenten verwendet. Ihre tert-Butoxycarbonyl (BOC)-Gruppe dient als Schutzgruppe für Amine, insbesondere bei der Synthese komplexer Peptide. Dies ist entscheidend für die Herstellung von Pharmazeutika, die natürliche Peptide nachahmen, die häufig eine Rolle bei Signal- und Regulationsfunktionen im Körper spielen .
Entwicklung chiraler Katalysatoren
(R)-N-(tert-Butoxycarbonyl)-β-Phenyl-phenylalaninol kann aufgrund seiner chiralen Natur zur Entwicklung chiraler Katalysatoren verwendet werden, die für die Herstellung enantiomerenreiner Substanzen unerlässlich sind. Diese Substanzen sind wichtig für die Herstellung von Medikamenten, die für ihre Wirksamkeit eine bestimmte Stereochemie benötigen .
Forschung in der asymmetrischen Synthese
Die chiralen Eigenschaften der Verbindung machen sie zu einem wertvollen Reagenz in der Forschung zur asymmetrischen Synthese. Asymmetrische Synthese ist eine Methode zur Synthese chiraler Moleküle, die Spiegelbilder voneinander sind, was ein entscheidender Aspekt der pharmazeutischen Chemie ist .
Schutzgruppe in der organischen Synthese
Die BOC-Gruppe in der Verbindung ist eine übliche Schutzgruppe in der organischen Synthese. Sie schützt funktionelle Gruppen davor, zu reagieren, wenn sie nicht sollen, wodurch selektivere und kontrolliertere chemische Reaktionen ermöglicht werden .
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft kann die Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Durch die Anbringung der BOC-geschützten Aminosäure an eine Oberfläche können Forscher die Wechselwirkung des Materials mit seiner Umgebung verändern, was für die Herstellung spezialisierter Beschichtungen oder biokompatibler Materialien von Vorteil ist .
Biokonjugation in der analytischen Chemie
Biokonjugation beinhaltet die Anbringung eines Biomoleküls an ein anderes Molekül oder eine Oberfläche. N-BOC-β-Phenyl-D-phenylalaninol kann in diesem Verfahren verwendet werden, um Peptide an Oberflächen oder andere Moleküle zu binden, was bei der Entwicklung von Biosensoren und anderen Anwendungen in der analytischen Chemie nützlich ist .
Zwischenprodukt in der Naturstoffsynthese
Die Verbindung dient als Zwischenprodukt bei der Synthese von Naturstoffen wie Jaspin B, das eine zytotoxische Aktivität gegen mehrere menschliche Karzinomzellinien gezeigt hat. Diese Anwendung ist im Bereich der Krebsforschung von Bedeutung .
Enzymhemmungstudien
Aufgrund ihrer strukturellen Ähnlichkeit mit bestimmten Aminosäuren kann die Verbindung in Enzymhemmungstudien verwendet werden, um Enzymmechanismen zu verstehen oder neue Inhibitoren zu entwickeln, die als Medikamente dienen könnten .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVCRJDQGBIHAG-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935297 | |
| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155836-48-9 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2,2-diphenylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-β-phenyl-D-phenylalaninol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5'-13C]thymidine](/img/structure/B119643.png)
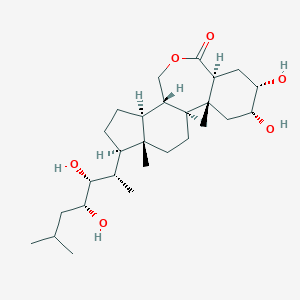
![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)
